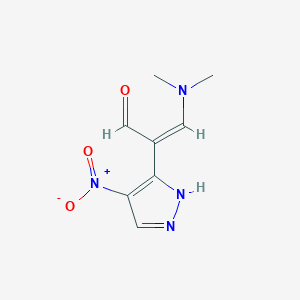
(2Z)-3-(dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)prop-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-(dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)prop-2-enal is a useful research compound. Its molecular formula is C8H10N4O3 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde is 210.07529019 g/mol and the complexity rating of the compound is 284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2Z)-3-(dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)prop-2-enal, also known as 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enal, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C9H12N4O3 with a molecular weight of approximately 224.22 g/mol. Its structure includes a dimethylamino group, a nitropyrazole moiety, and a propenal functional group, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Various assays have been conducted to evaluate its cytotoxic effects against different cancer cell lines.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
In vitro studies using the MTT assay demonstrated that the compound exhibits significant cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines, with IC50 values ranging between 4.34 µM and 4.46 µM. Importantly, it showed minimal toxicity towards normal human embryonic kidney cells (HEK-293T), indicating a degree of selectivity for cancer cells.
The mechanism by which this compound exerts its anticancer effects is believed to involve inhibition of tubulin polymerization . This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have suggested that this compound binds effectively at the colchicine-binding site on tubulin, similar to other known tubulin inhibitors like combretastatin A-4 .
Additional Biological Activities
Beyond its anticancer properties, pyrazole derivatives have been reported to possess a range of other biological activities:
- Anti-inflammatory : Exhibiting potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial : Some pyrazole compounds demonstrate activity against various bacterial strains.
- Antioxidant : The presence of nitro groups in pyrazoles may enhance their ability to scavenge free radicals.
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazole derivatives for their anticancer activity . Among these derivatives, those containing nitro substituents exhibited enhanced cytotoxic effects compared to their non-nitrated counterparts.
属性
IUPAC Name |
(Z)-3-(dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-11(2)4-6(5-13)8-7(12(14)15)3-9-10-8/h3-5H,1-2H3,(H,9,10)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGVIGXHFTXDTJ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C1=C(C=NN1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=O)/C1=C(C=NN1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














